2-(4-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine

Catalog No.
S5149494
CAS No.
353779-41-6
M.F
C18H22FNO
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl...

CAS Number

353779-41-6

Product Name

2-(4-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine

IUPAC Name

2-(4-fluorophenyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine

Molecular Formula

C18H22FNO

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C18H22FNO/c1-13-11-18(21-3)14(2)10-16(13)12-20-9-8-15-4-6-17(19)7-5-15/h4-7,10-11,20H,8-9,12H2,1-3H3

InChI Key

VFWFZVPMAOOPEA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)C)CNCCC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNCCC2=CC=C(C=C2)F

The exact mass of the compound 2-(4-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine is 287.16854249 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine is an organic compound characterized by its unique molecular structure, which includes a fluorophenyl group and a methoxy-substituted dimethylbenzyl moiety. Its molecular formula is C18H22FNO, with a molar mass of 287.37 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that may influence its pharmacological properties .

Typical of amines and aromatic compounds:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, which may lead to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting ketones into alcohols or amines.
  • Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, depending on the substituents and reaction conditions.

The synthesis of 2-(4-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine typically involves several key steps:

  • Formation of the Ethylamine Backbone: Starting from commercially available precursors, the synthesis may begin with the formation of an ethylamine backbone through reductive amination or alkylation processes.
  • Substitution Reactions: The introduction of the 4-fluorophenyl and 4-methoxy-2,5-dimethylbenzyl groups can be achieved through nucleophilic substitution reactions using appropriate halides or other electrophiles.
  • Purification and Characterization: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product, which is then characterized using spectroscopic methods like NMR and mass spectrometry .

The potential applications of 2-(4-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine include:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery for various therapeutic areas including neuropharmacology.
  • Chemical Research: It can be utilized as an intermediate in organic synthesis to develop more complex molecules.
  • Biological Studies: The compound's interactions with biological targets can provide insights into enzyme mechanisms and receptor binding profiles .

Interaction studies involving 2-(4-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine could focus on:

  • Receptor Binding Affinity: Investigating how this compound interacts with neurotransmitter receptors could elucidate its potential effects on mood and behavior.
  • Enzyme Kinetics: Studying the inhibition or activation of specific enzymes may reveal its mechanism of action and therapeutic potential.
  • Comparative Studies: Assessing its biological activity against similar compounds can help establish its uniqueness and efficacy in various applications .

Several compounds share structural similarities with 2-(4-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
4-MethoxyphenethylamineSimple phenethylamine structureKnown for psychoactive properties
2,5-DimethoxyphenethylamineContains methoxy groups on the phenethyl backbonePsychoactive effects; used in research
N-(2-Fluorophenyl)-N-(4-methoxyphenyl)ethanamineSimilar amine structure with different substitutionsPotential antidepressant activity

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine lies in its specific combination of functional groups and the presence of both fluorine and methoxy substituents. This combination may impart distinct chemical reactivity and biological properties that differentiate it from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

287.16854249 g/mol

Monoisotopic Mass

287.16854249 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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